molecular formula C12H15NO3S2 B2921570 (E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235702-96-1

(E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2921570
CAS No.: 1235702-96-1
M. Wt: 285.38
InChI Key: PAGQJJPGZOLAOH-ONEGZZNKSA-N
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Description

(E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by the presence of a thiophene ring and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Moiety: This can be achieved through the reaction of acryloyl chloride with an amine derivative.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Oxidation of the Tetrahydrothiophene: The tetrahydrothiophene ring is oxidized to form the 1,1-dioxide derivative using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the thiophene ring or the acrylamide moiety.

    Reduction: Reduction reactions can target the acrylamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated thiophenes, substituted acrylamides.

Scientific Research Applications

(E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to or inhibit.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is unique due to its specific combination of a thiophene ring and an acrylamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[(1,1-dioxothiolan-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S2/c14-12(4-3-11-2-1-6-17-11)13-8-10-5-7-18(15,16)9-10/h1-4,6,10H,5,7-9H2,(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGQJJPGZOLAOH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1CNC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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